N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a unique combination of oxolane and pyrrolidinone moieties, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the oxolane moiety: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the pyrrolidinone group: This step may involve the reaction of a suitable amine with a lactam or an activated carboxylic acid derivative.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone or carboxylic acid derivative.
Reduction: The pyrrolidinone group can be reduced to form a pyrrolidine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Formation of lactone or carboxylic acid derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential use as an antibiotic or enzyme inhibitor.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the natural substrate or by binding to the active site. This can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- N-(2-methoxyethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of the oxolane ring, which may impart distinct chemical and biological properties compared to other sulfonamides. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c18-15-4-1-9-17(15)12-5-7-14(8-6-12)22(19,20)16-11-13-3-2-10-21-13/h5-8,13,16H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWROJQNUFUSMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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